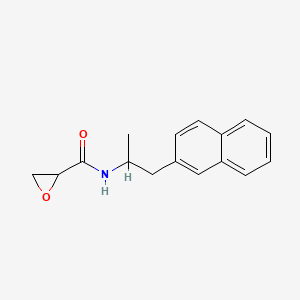

![molecular formula C25H26N6O3S B2371767 N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-58-9](/img/structure/B2371767.png)

N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring and a pyridazine ring. These types of structures are often found in pharmaceutical drugs and other bioactive compounds due to their ability to interact with biological targets .

Molecular Structure Analysis

The compound contains a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This ring structure is known to interact with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .

Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups and heterocyclic rings. For instance, the 1,2,4-triazole ring is known to be stable and difficult to cleave .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,4-triazole ring could contribute to its stability and solubility .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, colon, and prostate cancers. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration of its specific molecular targets is ongoing .

Antimicrobial Activity

The compound demonstrates antimicrobial effects against bacteria, fungi, and even some drug-resistant strains. It could serve as a lead compound for developing novel antibiotics. Researchers are keen on understanding its mode of action and optimizing its efficacy .

Analgesic and Anti-Inflammatory Effects

Studies indicate that this compound possesses analgesic properties, making it relevant for pain management. Additionally, it exhibits anti-inflammatory activity by modulating inflammatory pathways. These dual effects make it an attractive candidate for treating chronic pain conditions .

Antioxidant Potential

The compound’s antioxidant properties are crucial for combating oxidative stress and preventing cellular damage. Researchers are investigating its role in protecting tissues from oxidative injury and age-related diseases .

Antiviral Activity

Preliminary studies suggest that it may inhibit viral replication, particularly in RNA viruses. Its potential as an antiviral agent warrants further investigation .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors The compound interacts with carbonic anhydrase enzymes, which play essential roles in physiological processes. Researchers are exploring its use in conditions like glaucoma and epilepsy .

b. Cholinesterase Inhibitors These inhibitors are relevant for treating neurodegenerative disorders such as Alzheimer’s disease. The compound shows promise in this area .

c. Alkaline Phosphatase Inhibitors Alkaline phosphatase is involved in bone health and other metabolic processes. The compound’s inhibitory effects on this enzyme are being studied .

d. Anti-Lipase Activity Lipase inhibitors are valuable for managing obesity and related metabolic disorders. This compound’s potential as an anti-lipase agent is under scrutiny .

e. Aromatase Inhibitors Aromatase inhibitors are used in breast cancer therapy. Researchers are evaluating whether this compound can modulate estrogen levels effectively .

Antitubercular Agents

Given the global burden of tuberculosis, identifying new antitubercular compounds is crucial. Preliminary studies indicate that this compound exhibits activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .

Safety And Hazards

Zukünftige Richtungen

Given the wide range of biological activities associated with 1,2,4-triazole compounds, this compound could be a promising candidate for further study in drug discovery and development . Future research could focus on elucidating its specific biological activities, optimizing its structure for improved efficacy and selectivity, and assessing its safety profile.

Eigenschaften

IUPAC Name |

N-[2-[6-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O3S/c1-16-12-17(2)14-19(13-16)27-23(32)15-35-24-9-8-21-28-29-22(31(21)30-24)10-11-26-25(33)18-4-6-20(34-3)7-5-18/h4-9,12-14H,10-11,15H2,1-3H3,(H,26,33)(H,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZRSWWBRVKUTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2371685.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B2371687.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2371688.png)

![benzo[d]thiazol-2-yl(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2371689.png)

![Ethyl 1-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2371690.png)

![2-(3-hydroxy-4-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2371691.png)

![N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2371696.png)

![3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371697.png)

![N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2371700.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2371703.png)

![ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2371706.png)